2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(2,4-dimethylphenyl)acetamide
Description
The compound 2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(2,4-dimethylphenyl)acetamide features a fused furo[3,4-d]pyrimidinone core substituted at position 4 with a 3-chlorophenyl group and an acetamide side chain linked to a 2,4-dimethylphenyl moiety. Its molecular formula is C₂₂H₁₉ClN₂O₄, with a molecular weight of 422.85 g/mol. Key structural attributes include:
- 3-Chlorophenyl substituent: Enhances lipophilicity and may influence electronic interactions.
- N-(2,4-dimethylphenyl)acetamide: The dimethylphenyl group contributes steric bulk and hydrophobic interactions, while the acetamide linker provides polarity.
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4/c1-12-6-7-16(13(2)8-12)24-18(27)10-26-17-11-30-21(28)19(17)20(25-22(26)29)14-4-3-5-15(23)9-14/h3-9,20H,10-11H2,1-2H3,(H,24,27)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYUXEUNNYMIFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(NC2=O)C4=CC(=CC=C4)Cl)C(=O)OC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(2,4-dimethylphenyl)acetamide (CAS Number: 1251552-36-9) is a novel synthetic derivative characterized by its unique structural features that include a furo[3,4-d]pyrimidine core and chlorinated phenyl groups. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.
| Property | Value |
|---|---|
| Molecular Formula | C22H20ClN3O4 |
| Molecular Weight | 425.9 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Initial studies suggest that it may function as an inhibitor of certain enzymes or receptors involved in disease pathways.
- Enzyme Inhibition : The compound exhibits inhibitory effects on various enzymes related to metabolic processes.
- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways critical in cellular responses.
Antiviral Activity
Research indicates that compounds similar to this structure have shown promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs), particularly against HIV. For instance:
- In Vitro Studies : Compounds with similar furo[3,4-d]pyrimidine structures have exhibited potent antiviral activities with EC50 values in the nanomolar range against wild-type and mutant strains of HIV .
- Mechanistic Insights : Molecular docking studies suggest that the compound interacts with key residues in the reverse transcriptase enzyme, potentially blocking viral replication .
Anticancer Activity
Emerging evidence suggests that this compound may possess anticancer properties:
- Cell Line Studies : Preliminary tests on various cancer cell lines indicate significant cytotoxic effects, with IC50 values demonstrating effectiveness at low concentrations.
- Mechanism of Action : The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation through modulation of cell cycle regulators .
Case Studies
- Study on HIV Inhibition :
-
Anticancer Efficacy :
- In vitro assays have demonstrated that derivatives of this compound significantly reduce cell viability in breast and lung cancer cell lines .
- Further research is required to elucidate the specific pathways affected by this compound.
Scientific Research Applications
Antiviral Activity
Recent studies suggest that compounds structurally related to this compound exhibit significant antiviral properties:
- Mechanism : These compounds have shown potent activity against HIV-1 with effective concentrations (EC50) in the low nanomolar range. For example, derivatives similar to this compound demonstrated an EC50 of against wild-type HIV-1 .
- Binding Affinity : Structural modifications enhance binding affinity to viral enzymes such as reverse transcriptase and integrase through interactions like π–π stacking and hydrogen bonding .
Anticancer Activity
The compound also shows promise in anticancer applications:
- Cytotoxic Effects : Related furo[3,4-d]pyrimidine derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, some derivatives exhibited IC50 values in the micromolar range against HeLa cells .
- Mechanism of Action : The induction of apoptosis in cancer cells is believed to occur through the modulation of key signaling pathways .
Antimicrobial Activity
Pyrimidine derivatives have been reported to possess antimicrobial properties:
- Efficacy Against Bacteria : Compounds with similar structures have shown activity against various bacterial strains with IC50 values ranging from 257 to 278 µM .
- Enhanced Lipophilicity : The presence of chlorinated phenyl groups increases lipophilicity and membrane permeability, enhancing efficacy against microbial targets .
Case Study 1: Antiviral Efficacy
A comparative study involving various pyrimidine derivatives was conducted to assess antiviral potency against HIV strains:
- Results : Modifications that increased hydrophobic interactions significantly improved antiviral activity against resistant strains .
Case Study 2: Anticancer Screening
A series of furo[3,4-d]pyrimidine derivatives were evaluated for their anticancer properties:
- Findings : The study highlighted the effectiveness of specific structural modifications in enhancing cytotoxicity against selected cancer cell lines .
Summary Table of Biological Activities
| Activity Type | Mechanism/Effect | Example Results |
|---|---|---|
| Antiviral | Inhibition of viral enzymes | EC50 = for HIV-1 |
| Anticancer | Induction of apoptosis | IC50 values in micromolar range for HeLa |
| Antimicrobial | Inhibition of bacterial growth | IC50 = 257 - 278 µM against bacteria |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with two analogs from the evidence:
Key Observations:
Heterocyclic Core Differences: The target’s furopyrimidinone core (oxygen-based) contrasts with the thieno-pyrimidinone (sulfur-based) in and the simpler dihydropyrimidinone in . Oxygen confers higher polarity and hydrogen-bonding capacity compared to sulfur, which may influence solubility and target binding .
Substituent Effects: The 3-chlorophenyl and 2,4-dimethylphenyl groups in the target compound increase steric hindrance and logP (estimated ~4.5) compared to the phenylamino group in (logP ~3.8) and the 2,3-dichlorophenyl in (logP ~4.2). The thioacetamide in enhances lipophilicity but reduces metabolic stability relative to the target’s acetamide .
Computational and Analytical Insights
- Molecular Descriptors : The target’s van der Waals volume and electronic parameters (e.g., dipole moment) likely differ from and due to its fused heterocycle and substituent arrangement .
- Chromatographic Behavior: Analogous to flavonoid retention studies in , the target’s chlorophenyl and dimethylphenyl groups may increase reversed-phase HPLC retention times compared to less lipophilic analogs.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for this compound?
The synthesis involves multi-step reactions, including cyclization of the furopyrimidine core and subsequent functionalization. Key steps include:
- Core formation : Cyclization of precursors under acidic or basic conditions (e.g., using DMF or THF as solvents) to construct the furo[3,4-d]pyrimidine scaffold .
- Substitution reactions : Introducing the 3-chlorophenyl and 2,4-dimethylphenyl groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura cross-coupling) .
- Acetamide linkage : Amidation using activated esters (e.g., HATU/DIPEA) to attach the N-(2,4-dimethylphenyl)acetamide moiety . Critical parameters : Temperature control (e.g., 60–80°C for cyclization), solvent polarity, and catalyst selection (e.g., Pd catalysts for coupling) .
Q. How can structural characterization be performed to confirm the compound’s identity?
A combination of spectroscopic and analytical methods is essential:
- NMR : and NMR to confirm proton environments and carbon frameworks (e.g., δ 7.82 ppm for aromatic protons, δ 2.19 ppm for methyl groups) .
- Mass spectrometry : High-resolution MS (e.g., m/z 443.9 [M+H]) to validate molecular weight and fragmentation patterns .
- X-ray crystallography : To resolve crystal packing and stereochemistry, particularly for verifying the furopyrimidine core geometry .
Q. What in vitro assays are suitable for initial evaluation of biological activity?
- Enzyme inhibition assays : Target kinases or proteases using fluorescence-based or colorimetric readouts (e.g., ATPase activity assays) .
- Cytotoxicity screening : MTT or CellTiter-Glo assays in cancer cell lines (e.g., IC determination) .
- Molecular docking : Preliminary computational studies to predict binding affinities to targets like EGFR or PARP .
Advanced Research Questions
Q. How can experimental design (DoE) optimize reaction yields and purity?
Use statistical DoE to identify critical variables:
- Factors : Solvent polarity, temperature, catalyst loading, and reaction time .
- Response surface methodology : To model interactions (e.g., central composite design for non-linear relationships) .
- Case study : A 3 factorial design reduced side-product formation by 40% in analogous thienopyrimidine syntheses .
Q. How to resolve contradictory data in biological activity studies?
Contradictions may arise from assay variability or off-target effects. Strategies include:
Q. What structural modifications enhance target specificity?
SAR studies on analogous compounds reveal:
- Chlorophenyl vs. fluorobenzyl : Chlorine enhances hydrophobic interactions with kinase pockets, while fluorine improves metabolic stability .
- Acetamide substituents : Bulky groups (e.g., 2,4-dimethylphenyl) reduce off-target binding by steric hindrance .
- Core heteroatoms : Replacing oxygen with sulfur (e.g., thienopyrimidine analogs) alters electron density and binding kinetics .
Q. How to model reaction pathways for scale-up synthesis?
- Computational tools : COMSOL Multiphysics for fluid dynamics and heat/mass transfer simulations in batch reactors .
- CRDC guidelines : Apply RDF2050112 (reaction fundamentals) and RDF2050108 (process control) for reactor design .
- Case study : Pilot-scale synthesis of a related acetamide achieved 85% yield using continuous-flow reactors with AI-driven parameter optimization .
Methodological Considerations
Q. How to manage data from high-throughput screening campaigns?
- Automated workflows : Use platforms like KNIME or Pipeline Pilot for data normalization and hit prioritization .
- QC metrics : Include Z’-factor (>0.5) and signal-to-noise ratios (>3) to ensure assay robustness .
Q. What strategies mitigate toxicity in preclinical development?
- In vitro toxicity panels : Assess hepatotoxicity (e.g., HepG2 cell viability) and hERG inhibition .
- Metabolite profiling : LC-MS/MS to identify reactive intermediates (e.g., quinone imines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
